Stability to Aqueous Ammonia: Direct Comparison with PATA Linker
In the context of nucleic acid conjugate synthesis, 2-(Prop-2-yn-1-yloxy)acetic acid (PAA) demonstrates superior stability to aqueous ammonia compared to the analogous propargyl thioacetic acid (PATA) linker. PATA is susceptible to Michael-type nucleophilic addition with aliphatic amines or aqueous ammonia, whereas PAA remains stable and can be directly treated with aqueous ammonia [1]. This differential stability is critical for deprotection steps in solid-phase synthesis.
| Evidence Dimension | Chemical stability to aqueous ammonia |
|---|---|
| Target Compound Data | Stable; can be treated with aqueous ammonia without degradation |
| Comparator Or Baseline | Propargyl thioacetic acid (PATA) linker; undergoes Michael-type nucleophilic addition with aliphatic amines or aqueous ammonia |
| Quantified Difference | Not quantified; qualitative functional stability advantage |
| Conditions | Solid-phase oligonucleotide synthesis, deprotection conditions |
Why This Matters
This stability enables the use of standard deprotection protocols without linker degradation, simplifying the synthetic workflow for bioconjugates.
- [1] Honcharenko, D. et al. (2020). Current Protocols in Nucleic Acid Chemistry, 80(1), e102. https://doi.org/10.1002/cpnc.102 View Source
